5-(Difluoromethyl)-1,2,3-trifluorobenzene
Overview
Description
5-(Difluoromethyl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,2,3-trifluorobenzene typically involves the introduction of difluoromethyl groups onto a trifluorobenzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as nickel or copper, which facilitate the formation of the difluoromethyl group on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under controlled conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,2,3-trifluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
5-(Difluoromethyl)-1,2,3-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylbenzene: Lacks the additional fluorine atoms present in 5-(Difluoromethyl)-1,2,3-trifluorobenzene.
Pentafluorobenzene: Contains five fluorine atoms on the benzene ring.
Uniqueness
This compound is unique due to the presence of both difluoromethyl and trifluorobenzene groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-(difluoromethyl)-1,2,3-trifluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCNVRMQOSBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272112 | |
Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214338-79-0 | |
Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214338-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-1,2,3-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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